molecular formula C14H19NO5S B7929328 [2-(Toluene-4-sulfonyloxymethyl)-pyrrolidin-1-yl]-acetic acid

[2-(Toluene-4-sulfonyloxymethyl)-pyrrolidin-1-yl]-acetic acid

Cat. No.: B7929328
M. Wt: 313.37 g/mol
InChI Key: KRCFCWVRGXEZLO-UHFFFAOYSA-N
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Description

[2-(Toluene-4-sulfonyloxymethyl)-pyrrolidin-1-yl]-acetic acid: is an organic compound that features a pyrrolidine ring substituted with a toluene-4-sulfonyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Toluene-4-sulfonyloxymethyl)-pyrrolidin-1-yl]-acetic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Toluene-4-sulfonyl Group: The toluene-4-sulfonyl group is introduced via sulfonylation reactions, often using toluene-4-sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Acetic Acid Moiety: The acetic acid group is introduced through esterification or amidation reactions, depending on the specific synthetic route chosen.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the toluene-4-sulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrrolidine ring or the toluene-4-sulfonyl group, resulting in the formation of amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

    Biochemical Probes: It can be used as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine:

    Drug Development: The compound’s structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry:

    Material Science: It can be utilized in the synthesis of novel materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of [2-(Toluene-4-sulfonyloxymethyl)-pyrrolidin-1-yl]-acetic acid involves its interaction with molecular targets such as enzymes or receptors. The toluene-4-sulfonyl group can act as a leaving group in enzymatic reactions, facilitating the formation of covalent bonds with active site residues. The pyrrolidine ring and acetic acid moiety contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • [2-(Toluene-4-sulfonyloxymethyl)-pyrrolidin-1-yl]-propionic acid
  • [2-(Toluene-4-sulfonyloxymethyl)-pyrrolidin-1-yl]-butyric acid

Comparison:

  • Structural Differences: The primary difference lies in the length of the carbon chain attached to the pyrrolidine ring. This variation can influence the compound’s reactivity and binding properties.
  • Uniqueness: [2-(Toluene-4-sulfonyloxymethyl)-pyrrolidin-1-yl]-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[2-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5S/c1-11-4-6-13(7-5-11)21(18,19)20-10-12-3-2-8-15(12)9-14(16)17/h4-7,12H,2-3,8-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCFCWVRGXEZLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCN2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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